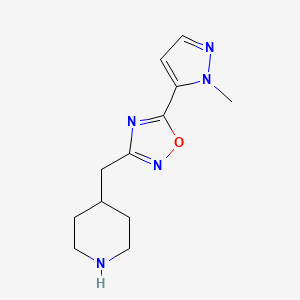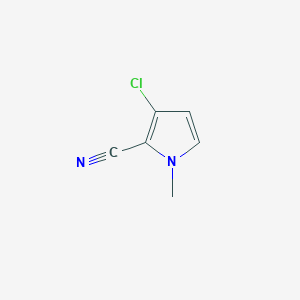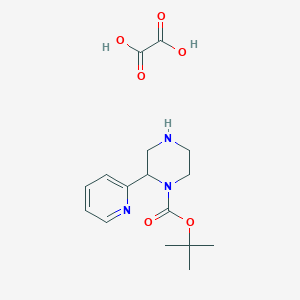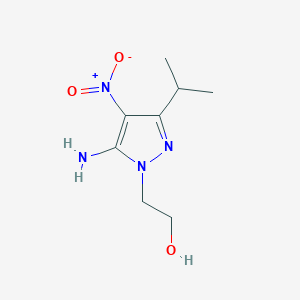![molecular formula C14H10IN3O2 B11786937 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide is a chemical compound with the molecular formula C14H10IN3O2. It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. The presence of the iodophenyl group and the carbohydrazide moiety makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide typically involves the following steps:
Formation of the benzo[d]oxazole core: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the iodophenyl group: This step involves the iodination of the phenyl ring, which can be done using iodine and an oxidizing agent such as hydrogen peroxide.
Formation of the carbohydrazide moiety: This can be achieved by reacting the benzo[d]oxazole derivative with hydrazine or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized benzo[d]oxazole derivatives, while substitution reactions can lead to the formation of various substituted derivatives.
科学的研究の応用
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving benzo[d]oxazole derivatives.
Industry: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The iodophenyl group can interact with specific proteins and enzymes, while the benzo[d]oxazole core can interact with nucleic acids and other biomolecules. These interactions can lead to changes in cellular processes, such as gene expression and signal transduction.
類似化合物との比較
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide can be compared with other similar compounds, such as:
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbohydrazide: This compound has a chlorophenyl group instead of an iodophenyl group, which can lead to different chemical and biological properties.
2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbohydrazide: This compound has a methoxyphenyl group, which can affect its reactivity and interactions with biomolecules.
2-(3-Nitrophenyl)benzo[d]oxazole-5-carbohydrazide: This compound has a nitrophenyl group, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique chemical and biological properties.
特性
分子式 |
C14H10IN3O2 |
|---|---|
分子量 |
379.15 g/mol |
IUPAC名 |
2-(3-iodophenyl)-1,3-benzoxazole-5-carbohydrazide |
InChI |
InChI=1S/C14H10IN3O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(19)18-16)4-5-12(11)20-14/h1-7H,16H2,(H,18,19) |
InChIキー |
LEVMSQDVCMZLCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid](/img/structure/B11786865.png)









![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)


